molecular formula C25H27ClN2O B026257 4-chloro-N-[(1S,2S)-2-[[(1R)-1-naphthalen-1-ylethyl]amino]cyclohexyl]benzamide CAS No. 652973-93-8

4-chloro-N-[(1S,2S)-2-[[(1R)-1-naphthalen-1-ylethyl]amino]cyclohexyl]benzamide

Katalognummer B026257
CAS-Nummer: 652973-93-8
Molekulargewicht: 406.9 g/mol
InChI-Schlüssel: YTFUQWWKTIWYEY-CQLNOVPUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Molecular Structure Analysis

The molecular structure of this compound consists of a benzamide group attached to a cyclohexyl group, which is further linked to a naphthalen-1-ylethyl group via an amino bridge . The compound also contains a chlorine atom attached to the benzamide group .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 406.9 g/mol. The hydrochloride form of the compound has a molecular weight of 443.41 g/mol .

Wissenschaftliche Forschungsanwendungen

Cardiology: Ameliorating Cardiac Hypertrophy

Summary of the Application

Calhex 231 has been used to ameliorate cardiac hypertrophy by inhibiting cellular autophagy both in vivo and in vitro .

Methods of Application

Cardiac hypertrophy was induced by transverse aortic constriction (TAC) in 40 male Wistar rats, while 10 rats underwent a sham operation and served as controls . The hypertrophy index was calculated, and cardiac tissue was stained with hematoxylin and eosin (H&E) or Masson’s trichrome reagent .

Results or Outcomes

The rats with TAC-induced hypertrophy had an increased heart size, ratio of heart weight to body weight, myocardial fibrosis, and CaSR and autophagy levels, which were suppressed by Calhex 231 .

Endocrinology: Alleviating High Glucose-Induced Myocardial Fibrosis

Summary of the Application

Calhex 231 has been used to alleviate high glucose-induced myocardial fibrosis by inhibiting the Itch-Ubiquitin Proteasome Pathway in vitro .

Methods of Application

Type 1 diabetic (T1D) rats and primary neonatal rat cardiac fibroblasts were used to observe the role of Calhex 231 . High glucose (HG) could increase the expression of CaSR, α-smooth muscle actin (α-SMA), transforming growth factor-β 1 (TGF-β 1) collagen I/III, matrix metalloproteinase-2 (MMP-2), MMP9, along with cardiac fibroblast migration and proliferation .

Results or Outcomes

Treatment with Calhex 231 clearly inhibited the above-mentioned changes . It could inhibit Itch-ubiquitin proteasome and TGF-β 1 /Smads pathways, and then depress the proliferation of cardiac fibroblasts, along with the reduction deposition of collagen, alleviate glucose-induced myocardial fibrosis .

Neurology: Impact on Hearing in Rats

Summary of the Application

Calhex 231 has been used as a calcium-sensing receptor (CaSR) antagonist to test its impact on hearing in rats .

Methods of Application

The specific methods of application for this study are not detailed in the available resources .

Results or Outcomes

The specific results or outcomes for this study are not detailed in the available resources .

Traumatology: Treatment of Traumatic Hemorrhagic Shock

Summary of the Application

Calhex 231 has been used in the treatment of traumatic hemorrhagic shock (THS) by improving cardiovascular function and inhibiting oxidative stress and miR-208a-mediated mitochondrial fission .

Methods of Application

Rats that had been subjected to THS and hypoxia-treated vascular smooth muscle cells (VSMCs) were used in this study . The effects of Calhex 231 on cardiovascular function, animal survival, hemodynamics, and vital organ function in THS rats and the relationship to oxidative stress, mitochondrial fusion-fission, and microRNA (miR-208a) were investigated .

Diabetology: Treatment of Diabetic Cardiomyopathy

Summary of the Application

Calhex 231 has been used in the treatment of diabetic cardiomyopathy (DCM) by inhibiting the Itch-Ubiquitin Proteasome Pathway .

Results or Outcomes

Traumatology: Treatment of Traumatic Hemorrhagic Shock

Methods of Application

Rats that had been subjected to THS and hypoxia-treated vascular smooth muscle cells (VSMCs) were used in this study . The effects of Cal on cardiovascular function, animal survival, hemodynamics, and vital organ function in THS rats and the relationship to oxidative stress, mitochondrial fusion-fission, and microRNA (miR-208a) were investigated .

Eigenschaften

IUPAC Name

4-chloro-N-[(1S,2S)-2-[[(1R)-1-naphthalen-1-ylethyl]amino]cyclohexyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27ClN2O/c1-17(21-10-6-8-18-7-2-3-9-22(18)21)27-23-11-4-5-12-24(23)28-25(29)19-13-15-20(26)16-14-19/h2-3,6-10,13-17,23-24,27H,4-5,11-12H2,1H3,(H,28,29)/t17-,23+,24+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTFUQWWKTIWYEY-CQLNOVPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC2=CC=CC=C21)NC3CCCCC3NC(=O)C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC2=CC=CC=C21)N[C@H]3CCCC[C@@H]3NC(=O)C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-[(1S,2S)-2-[[(1R)-1-naphthalen-1-ylethyl]amino]cyclohexyl]benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-chloro-N-[(1S,2S)-2-[[(1R)-1-naphthalen-1-ylethyl]amino]cyclohexyl]benzamide
Reactant of Route 2
Reactant of Route 2
4-chloro-N-[(1S,2S)-2-[[(1R)-1-naphthalen-1-ylethyl]amino]cyclohexyl]benzamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
4-chloro-N-[(1S,2S)-2-[[(1R)-1-naphthalen-1-ylethyl]amino]cyclohexyl]benzamide
Reactant of Route 4
4-chloro-N-[(1S,2S)-2-[[(1R)-1-naphthalen-1-ylethyl]amino]cyclohexyl]benzamide
Reactant of Route 5
Reactant of Route 5
4-chloro-N-[(1S,2S)-2-[[(1R)-1-naphthalen-1-ylethyl]amino]cyclohexyl]benzamide
Reactant of Route 6
Reactant of Route 6
4-chloro-N-[(1S,2S)-2-[[(1R)-1-naphthalen-1-ylethyl]amino]cyclohexyl]benzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.